(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl
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Overview
Description
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is a chiral compound that features a pyrrolidine ring with an aminomethyl group and a carbobenzyloxy (Cbz) protecting group. The hydrochloride (HCl) salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality. This is typically achieved using benzyl chloroformate in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or other reactive sites.
Deprotection: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Deprotection: Hydrogen gas in the presence of a palladium catalyst (Pd/C) or trifluoroacetic acid (TFA) can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Cbz group provides stability and protection during chemical reactions, ensuring the compound’s integrity.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminomethyl-1-Cbz-pyrrolidine HCl: The enantiomer of the compound with similar properties but different stereochemistry.
2-Aminomethyl-1-Cbz-pyrrolidine: The free base form without the hydrochloride salt.
N-Boc-2-Aminomethylpyrrolidine: A similar compound with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Uniqueness
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H19ClN2O2 |
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Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m0./s1 |
InChI Key |
ONODQZLASNRARN-YDALLXLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
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